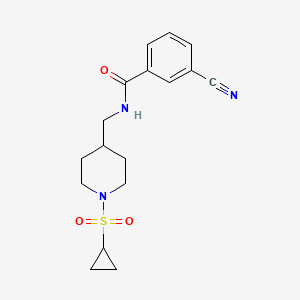

3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound that has been studied for its potential in the treatment of autoimmune diseases . It has been identified as a potent, selective, and orally bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonist . This compound is anticipated to reduce the production of IL-17, a key pro-inflammatory cytokine .

Molecular Structure Analysis

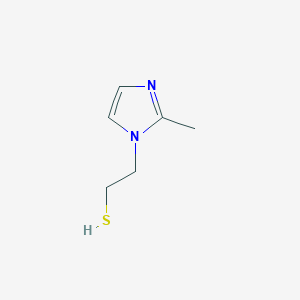

The molecular structure of “3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is complex. It includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a benzamide group and a cyclopropylsulfonyl group.Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

This compound has been studied for its potential in antiproliferative activity . Research suggests that derivatives of this compound can inhibit the growth of cancer cells, particularly liver carcinoma cell lines like HEPG2 . The structure-activity relationship (SAR) of these derivatives indicates promising applications in cancer treatment.

Antioxidant Properties

Benzamide derivatives, including those related to the compound , have demonstrated antioxidant properties . They have been shown to exhibit total antioxidant, free radical scavenging, and metal chelating activities . These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Antibacterial Activity

The compound has been associated with antibacterial activity . Benzamide derivatives have been tested against several bacterial strains and have shown effectiveness comparable to standard antibiotics . This opens up possibilities for the development of new antibacterial agents.

Anti-Inflammatory and Analgesic Properties

Some benzamide derivatives are known to have anti-inflammatory and analgesic properties . This implies that the compound could be used in the development of new medications for pain relief and inflammation control .

Drug Discovery

The compound’s core structure is a key constituent in a range of bioactive compounds, both synthetic and natural. It has been shown to have a wide scope of biological applications, making it a valuable entity in drug discovery efforts .

Inverse Agonist for RORC2

A derivative of this compound has been identified as a potent and selective inverse agonist for RORC2 (Retinoic Acid Receptor-Related Orphan Receptor C2), which is a target for the treatment of autoimmune diseases. It has shown efficacy in reducing IL-17 levels and skin inflammation in preclinical models .

Antimicrobial and Antifungal Activity

In addition to antibacterial properties, benzamide derivatives have also shown antimicrobial and antifungal activity . This broadens the scope of applications in treating various infections caused by microbes and fungi .

Wirkmechanismus

Target of Action

The primary target of the compound “3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is the retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .

Mode of Action

The compound acts as an inverse agonist of the RORC2 receptor . An inverse agonist reduces the activity of a receptor by binding to it and inducing an opposite effect compared to the usual action of the receptor. In this case, the compound binds to RORC2 and inhibits its usual function .

Biochemical Pathways

The compound’s action on the RORC2 receptor affects the production of Interleukin-17 (IL-17) , a key pro-inflammatory cytokine . By inhibiting the function of RORC2, the compound reduces the production of IL-17, thereby affecting the inflammatory response .

Pharmacokinetics

The compound demonstrates good metabolic stability and oral bioavailability .

Result of Action

The result of the compound’s action is a reduction in the levels of IL-17 and a decrease in inflammation . This has been demonstrated in a preclinical in vivo animal model, where oral administration of the compound led to reduced IL-17 levels and less skin inflammation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyano-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c18-11-14-2-1-3-15(10-14)17(21)19-12-13-6-8-20(9-7-13)24(22,23)16-4-5-16/h1-3,10,13,16H,4-9,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCBRASXVGUJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)

![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)

![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)

oxidoazanium](/img/structure/B2956425.png)

![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)

![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)